2-O-METHYLTHYMIDINE
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Overview
Description
2-O-Methylthymidine is a modified nucleoside with the chemical formula C11H16N2O5 and a molecular weight of 256.26 g/mol . It is a derivative of thymidine, where a methyl group is attached to the 2’-hydroxyl group of the ribose sugar. This modification is significant in various biological processes, particularly in the regulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methylthymidine typically involves the methylation of thymidine. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-O-Methylthymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to thymidine.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2’-O-methyl-5-formyluracil, while substitution with sodium azide can produce 2’-O-methyl-5-azidouracil .
Scientific Research Applications
2-O-Methylthymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides.
Biology: It plays a role in the study of RNA modifications and their effects on gene expression.
Medicine: It is investigated for its potential in antiviral therapies and as an immune modulator.
Industry: It is used in the production of nucleic acid-based diagnostics and therapeutics
Mechanism of Action
2-O-Methylthymidine exerts its effects by modifying RNA molecules, which can alter their stability, structure, and function. It specifically targets the 2’-hydroxyl group of ribose, preventing the formation of certain secondary structures in RNA. This modification can inhibit the activation of Toll-like receptor 7 (TLR7), thereby modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-O-Methylcytidine
- 2-O-Methyluridine
- 2-O-Methyladenosine
- 2-O-Methylguanosine
Uniqueness
2-O-Methylthymidine is unique due to its specific methylation at the 2’-hydroxyl group of thymidine, which imparts distinct biological properties. Unlike other methylated nucleosides, it has a significant impact on immune modulation by inhibiting TLR7 activation .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methoxy-5-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(17-2)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVADECQWSOWNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC1=O)OC)C2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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